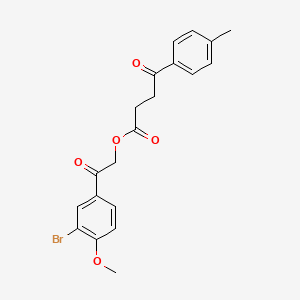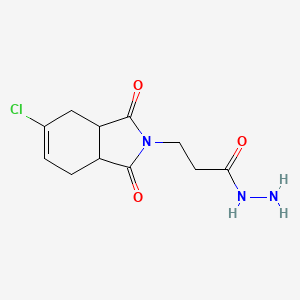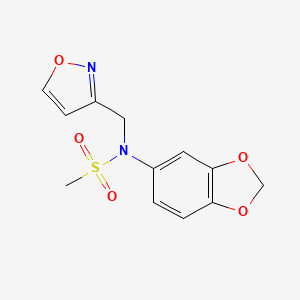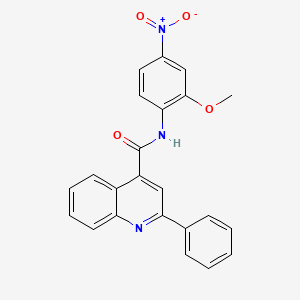
N-(2-methoxy-4-nitrophenyl)-2-phenylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-4-nitrophenyl)-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with methoxy, nitro, and phenyl groups, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-methoxy-4-nitroaniline, which is then reacted with 2-phenylquinoline-4-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction, often involving high-purity reagents and solvents to minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution: The phenyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas with Pd/C or other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-4-nitrophenyl)-2-phenylquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating conditions like depression and Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-methoxy-4-nitrophenyl)-2-phenylacetamide
- N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)acetamide
- N-(2-methoxy-4-nitrophenyl)-2,2-diphenylacetamide
Uniqueness
N-(2-methoxy-4-nitrophenyl)-2-phenylquinoline-4-carboxamide is unique due to its quinoline core, which imparts distinct chemical properties and biological activities compared to other similar compounds that may lack this structural feature. The presence of the quinoline ring enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c1-30-22-13-16(26(28)29)11-12-20(22)25-23(27)18-14-21(15-7-3-2-4-8-15)24-19-10-6-5-9-17(18)19/h2-14H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQFTOJDJWMXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N-methylglycinate](/img/structure/B4931931.png)
![17-(4-ethoxyphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4931937.png)
![N-ethyl-4-(2-oxo-1-pyrrolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B4931942.png)
![2-[(3-chlorophenyl)methyl]-N-methyl-N-(1-pyridin-2-ylethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B4931949.png)
![3-ethyl-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931965.png)
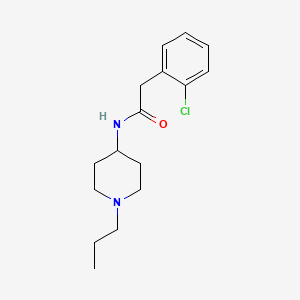
![2-(1H-naphtho[2,3-d]imidazol-2-ylthio)-N-phenylacetamide](/img/structure/B4931984.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1,3-benzothiazole-5-carboxamide](/img/structure/B4932002.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4932006.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4932020.png)
![N'-(4-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide](/img/structure/B4932033.png)
